![molecular formula C15H24ClNO B15123679 [R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine](/img/structure/B15123679.png)
[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine is a complex organic compound with a unique structure that includes a chloro group, an ethyl group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine typically involves multiple steps, starting with the preparation of the benzene ring and the subsequent addition of functional groups. One common method involves the use of Grignard reagents, which are organomagnesium compounds that facilitate the formation of carbon-carbon bonds . The reaction conditions often require anhydrous environments and inert atmospheres to prevent the degradation of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the risk of contamination. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydroxide, ammonia
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds to [R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine include other benzene derivatives with different functional groups, such as:
Benzenepropanamine derivatives: Compounds with variations in the substituents on the benzene ring.
Methoxybenzene derivatives: Compounds with different alkyl or halogen groups attached to the methoxybenzene core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H24ClNO |
|---|---|
分子量 |
269.81 g/mol |
IUPAC名 |
3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H24ClNO/c1-6-15(16,12(2)11-17(3)4)13-8-7-9-14(10-13)18-5/h7-10,12H,6,11H2,1-5H3 |
InChIキー |
KXTHRVYRUUTHJB-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


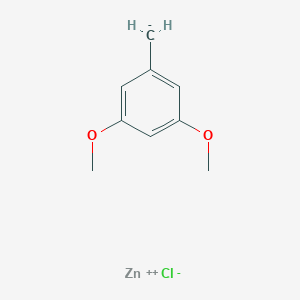
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine](/img/structure/B15123613.png)
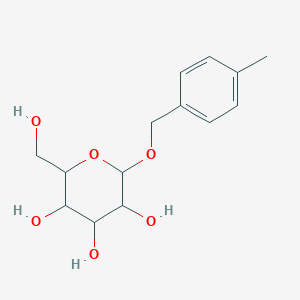
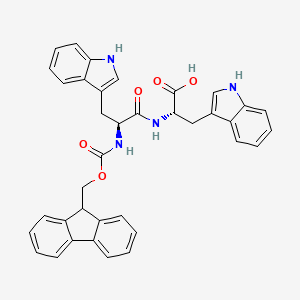
![2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide](/img/structure/B15123642.png)
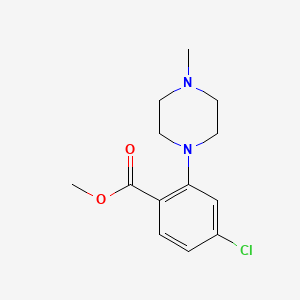
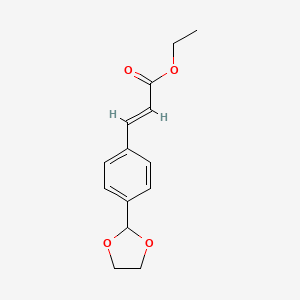

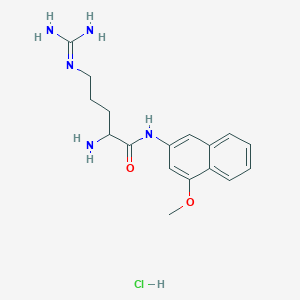
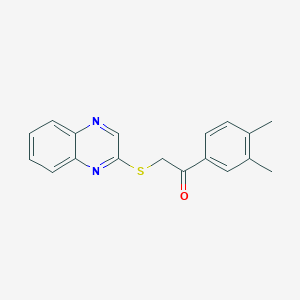
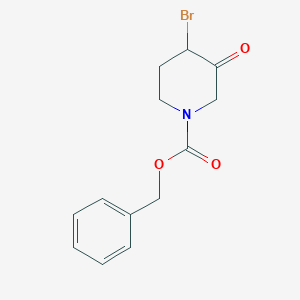

![Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride](/img/structure/B15123694.png)

